molecular formula C30H47N3O4S2 B12745021 5-(3(R)-(((2(R)-cis-Isopropyl-tetrahydrothienyl-3(R)-oxy)carbonyl)amino)-4-phenyl-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide CAS No. 174173-73-0

5-(3(R)-(((2(R)-cis-Isopropyl-tetrahydrothienyl-3(R)-oxy)carbonyl)amino)-4-phenyl-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide

Cat. No.: B12745021
CAS No.: 174173-73-0
M. Wt: 577.8 g/mol
InChI Key: QLFYYBGXVAYDRB-GSYGMJNASA-N
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Description

The compound 5-(3®-(((2®-cis-Isopropyl-tetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3®-(((2®-cis-Isopropyl-tetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the tetrahydrothienyl intermediate, followed by the introduction of the phenyl and hydroxybutyl groups. The final step involves the coupling of the octahydrothieno(3,2-c)pyridine moiety with the rest of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would need to be carefully controlled to maintain the stereochemistry and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3®-(((2®-cis-Isopropyl-tetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

5-(3®-(((2®-cis-Isopropyl-tetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide: has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(3®-(((2®-cis-Isopropyl-tetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chiral centers allow it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide
  • (2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones

Uniqueness

The uniqueness of 5-(3®-(((2®-cis-Isopropyl-tetrahydrothienyl-3®-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide lies in its specific stereochemistry and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

174173-73-0

Molecular Formula

C30H47N3O4S2

Molecular Weight

577.8 g/mol

IUPAC Name

[(2R,3R)-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C30H47N3O4S2/c1-19(2)27-25(12-14-39-27)37-29(36)31-22(15-20-9-7-6-8-10-20)24(34)18-33-17-21-11-13-38-26(21)16-23(33)28(35)32-30(3,4)5/h6-10,19,21-27,34H,11-18H2,1-5H3,(H,31,36)(H,32,35)/t21-,22+,23+,24-,25-,26+,27-/m1/s1

InChI Key

QLFYYBGXVAYDRB-GSYGMJNASA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@H](CCS1)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O

Canonical SMILES

CC(C)C1C(CCS1)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O

Origin of Product

United States

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